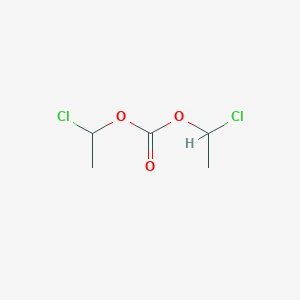

Bis(1-chloroethyl) carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(1-chloroethyl) carbonate, also known as bis-chloroethyl carbonate (BCEC) or bis-chloroethyl ester carbonate, is a chemical compound with the molecular formula C2H4Cl2O3. It is a white crystalline solid that is soluble in water and other polar solvents. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in laboratory experiments.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

- Bis(2-chloroethyl)amine, a related compound, reacts with substituted isatins to produce heterocyclic systems containing quinoxaline, oxazolidine, benzimidazoquinazoline, and oxindole nuclei, crucial for chemical research (Essassi, Alsubari, & Bouhfid, 2009).

Ring Expansion in Organic Synthesis

- Bis(trichloromethyl) carbonate (BTC), similar to bis(1-chloroethyl) carbonate, is used in the ring expansion of 2-(1-Hydroxyalkyl)azetidines to form 4-(2-Chloroethyl)oxazolidinones, a reaction significant in organic chemistry (Couty, Drouillat, & Lemée, 2011).

Synthesis of 1-Chlorocarbonyl-Imidazolidin-2-Ones

- It is utilized in synthesizing 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate. This method is advantageous over conventional techniques using phosgene (Su & Zhang, 2000).

Electrolyte Additive in Lithium-Ion Batteries

- A novel dicationic room temperature ionic liquid, derived from this compound, is proposed as an additive in lithium-ion battery electrolytes. This improves battery life and performance (Chatterjee et al., 2020).

Safe Phosgene Alternative

- Bis(trichloromethyl)carbonate, similar in function to this compound, serves as a safer alternative to phosgene in syntheses, highlighting its safety and efficiency in small-scale applications (Cotarcǎ, Geller, & Répási, 2017).

Synthesis of Non-Isocyanate Polyurethanes

- Bis(cyclic carbonate), a derivative of this compound, is utilized for synthesizing non-isocyanate polyurethanes (NIPUs), an environmentally friendly approach to polymer synthesis (Zhang, Luo, Qin, & Li, 2017).

Optimizing Synthesis Processes

- The optimization of synthesis processes, such as the production of 1,3-Bis(isocyanatomethyl)benzene using bis(trichloromethyl) carbonate, is an area of interest. This research focuses on creating safer, more environmentally friendly synthesis routes (Jianxun et al., 2018).

Mécanisme D'action

Mode of Action

It is known to be used as an active reagent in organic synthesis reactions, particularly in the synthesis of carboxylic acid derivatives and hydroxy compounds .

Pharmacokinetics

- GI absorption : High

- BBB permeant : Yes

- P-gp substrate : No

- CYP1A2 inhibitor : No

- CYP2C19 inhibitor : No

- CYP2C9 inhibitor : No

- CYP2D6 inhibitor : No

- CYP3A4 inhibitor : No

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Propriétés

IUPAC Name |

bis(1-chloroethyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O3/c1-3(6)9-5(8)10-4(2)7/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFKWPWFMYRWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC(C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2475836.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2475837.png)

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)

![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)

![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)

![(5E)-5-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2475848.png)

![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2475851.png)

![ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B2475855.png)